7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929525
InChI: InChI=1S/C9H7ClF3N3/c1-2-6-14-15-8-7(9(11,12)13)5(10)3-4-16(6)8/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C9H7ClF3N3
Molecular Weight: 249.62 g/mol

7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC15929525

Molecular Formula: C9H7ClF3N3

Molecular Weight: 249.62 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C9H7ClF3N3
Molecular Weight 249.62 g/mol
IUPAC Name 7-chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C9H7ClF3N3/c1-2-6-14-15-8-7(9(11,12)13)5(10)3-4-16(6)8/h3-4H,2H2,1H3
Standard InChI Key NXJRGJGOQUFVRH-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s architecture consists of a fused triazole-pyridine ring system, with substituents at the 3-, 7-, and 8-positions. The triazolo[4,3-a]pyridine core provides a rigid planar structure, while the substituents modulate electronic and steric properties:

  • Chloro group (C7): Enhances electrophilicity, enabling nucleophilic substitution reactions .

  • Ethyl group (C3): Introduces steric bulk, potentially influencing binding interactions in biological systems .

  • Trifluoromethyl group (C8): Increases lipophilicity and metabolic stability due to the strong electron-withdrawing nature of fluorine .

The interplay of these groups is evident in the compound’s canonical SMILES representation:
CCC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl, which highlights the spatial arrangement critical for its reactivity.

Spectroscopic and Physical Properties

Key physicochemical data include:

PropertyValueSource
Molecular FormulaC9H7ClF3N3\text{C}_9\text{H}_7\text{ClF}_3\text{N}_3
Molecular Weight249.62 g/mol
Melting Point129–132°C (analog data)
1H^1\text{H} NMRδ 3.90 (s, CH3_3), 7.09–8.51

The trifluoromethyl group’s deshielding effect is observable in NMR spectra, with characteristic upfield shifts for adjacent protons .

Synthetic Methodologies

General Synthesis Strategy

The synthesis typically involves cyclocondensation of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with carboxylic acid derivatives under ultrasonic conditions . For example:

Step 1: React 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) with a substituted benzoic acid (50 mmol) at 105°C for 3 hours .
Step 2: Concentrate the mixture and recrystallize from ethanol to yield the triazolopyridine product .

Optimized Reaction Conditions

A comparative analysis of synthetic routes reveals:

Starting AcidYield (%)Melting Point (°C)
2-Methoxybenzoic acid44129–132
3-Methylbenzoic acid3552–55
3-Fluorobenzoic acid32147–149

Ultrasonic irradiation significantly improves reaction efficiency by enhancing mass transfer and reducing side reactions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C7

The chloro substituent at C7 undergoes facile displacement with nucleophiles. For instance, reaction with piperidine derivatives yields analogs with enhanced neurological activity :

C7-Cl+RNH2C7-NHR+HCl\text{C}_7\text{-Cl} + \text{RNH}_2 \rightarrow \text{C}_7\text{-NHR} + \text{HCl}

This reactivity is exploited in patent US8993591B2 to generate derivatives targeting ion channels .

Trifluoromethyl Group Stability

Comparative Analysis with Structural Analogs

Role of Substituents on Bioactivity

The table below contrasts key analogs and their properties:

CompoundSubstituentsBiological Activity
7-Chloro- triazolo[4,3-a]pyridineNone at C3, C8Antimicrobial
8-Trifluoromethyl variantMissing C3-ethylNeuroactive
Target compoundC3-ethyl, C8-CF3_3Enhanced lipophilicity

The C3-ethyl group in the target compound reduces metabolic clearance compared to methyl analogs .

Challenges and Future Directions

hERG Channel Inhibition

Like many triazolopyridines, this compound may inhibit the hERG potassium channel (IC50=10 μM\text{IC}_{50} = 10\ \mu\text{M}), posing cardiac safety risks . Future work should focus on modifying the triazole ring to mitigate this issue .

Synthetic Scalability

Current ultrasonic methods yield modest outputs (32–44%). Transition to continuous-flow reactors could improve efficiency and scalability .

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